molecular formula C8H6N2O B1293667 3-Cyanobenzamide CAS No. 3441-01-8

3-Cyanobenzamide

Cat. No.: B1293667
CAS No.: 3441-01-8
M. Wt: 146.15 g/mol
InChI Key: PAQVSWFCADWSLB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyanobenzamide can be synthesized by reacting benzamide with cyanide. One common method involves the reaction of benzamide with excess sodium cyanide or potassium cyanide in an alcohol solvent, followed by purification to obtain the product . Another method involves the reaction of 3-cyanobenzoyl chloride with ammonia in dichloromethane at 0 degrees Celsius .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Cyanobenzamide undergoes various types of chemical reactions, including:

    Hydrolysis: Converts the cyano group to a carboxylic acid group.

    Reduction: Reduces the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Typically involves acidic or basic conditions.

    Reduction: Commonly uses reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Often requires specific reagents depending on the desired substitution.

Major Products:

    Hydrolysis: Produces 3-carboxybenzamide.

    Reduction: Produces 3-aminobenzamide.

    Substitution: Produces various substituted benzamides depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The specific mechanism of action of 3-cyanobenzamide is not well-documented. its applications in proteomics research suggest potential interactions with proteins. The presence of both an amide group and a cyano group allows for hydrogen bonding and other interactions that may influence its biological activity.

Comparison with Similar Compounds

Comparison: 3-Cyanobenzamide is unique due to the presence of both an amide group and a cyano group attached to a benzene ring. This structure allows for a variety of chemical reactions and interactions, making it a versatile compound in organic synthesis and research. Similar compounds may have different functional groups or substitutions, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

3-cyanobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQVSWFCADWSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187985
Record name Benzamide, m-cyano- (8CI)
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Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3441-01-8
Record name 3-Cyanobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3441-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3-cyano-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, m-cyano- (8CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyanobenzamide
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Synthesis routes and methods I

Procedure details

0.88 Ammonia solution (30 ml) was slowly added to a solution of 3-cyanobenzoyl chloride (10 g, 60.3 mmol) in dichloromethane (100 ml) at 0° C. under nitrogen and the reaction was stirred for 20 minutes. The mixture was filtered and the solid was washed with water (50 ml) then diethylether (50 ml), azeotroped with toluene and dried in vacuo to provide the title compound (9 g) as a white solid.
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100 mL
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Synthesis routes and methods II

Procedure details

3-Cyano-benzoic acid (1.2 eq), the amine derivative (1 eq), HOBt (1.2 eq), DIEA (1.2 eq) and EDCI.HCl (1.2 eq) were dissolved in dry DMF (0.15 M), under argon. The mixture was stirred at room temperature overnight. DMF is evaporated and saturated NaHCO3 solution was added. Product was extracted with EtOAc, dried over Na2SO4, filtered and evaporated. The crude was purified on reverse phase (H2O 1% TFA/MeCN 1% TFA 100/0, 0/100). MeCN was evaporated. The product was suspended in H2O and basified with saturated NaHCO3 solution until pH=8-9. The aqueous layer was extracted three times with AcOEt. The organic layer was evaporated to give the final compound.
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amine
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Synthesis routes and methods III

Procedure details

Isophthalonitrile (12.8 g, 0.1 mol) and methanol (115.2 g) were mixed, and the resultant mixture was heated to 64° C. with stirring. To the mixture, a 20% aqueous solution of sodium hydroxide (10 g) was added over six hours. Liquid chromatographic analysis revealed the reaction mixture contained 13.1 g of m-cyanobenzamide (yield 90%).
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12.8 g
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115.2 g
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aqueous solution
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10 g
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Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the biotransformation of 1,3-dicyanobenzene (1,3-DCB) to 3-cyanobenzamide of interest?

A1: The biotransformation of 1,3-dicyanobenzene to this compound is of significant scientific and industrial interest. This reaction utilizes the regio-selective nitrile hydratase (NHase) enzyme, offering a potential pathway for producing valuable chemical intermediates. [] These intermediates are crucial building blocks for various applications, including pharmaceuticals and materials science.

Q2: What are the challenges associated with scaling up the biotransformation of 1,3-DCB to this compound?

A2: One major challenge in scaling up this biotransformation lies in the poor water solubility of 1,3-DCB, limiting its availability to the biocatalyst in aqueous systems. [] Additionally, while the NHase enzyme exhibits high selectivity for this compound formation, the presence of amidase activity in whole-cell biocatalysts can lead to further conversion of this compound into 3-cyanobenzoic acid, reducing the desired product yield. []

Q3: How have researchers addressed the challenges of low substrate solubility in the biotransformation of 1,3-DCB?

A3: To overcome the limitation of low substrate solubility, researchers have explored the use of two-phase bioreactor systems. [, ] One approach involves employing an aqueous-organic system, where a water-immiscible organic solvent, such as toluene, acts as a reservoir for 1,3-DCB. [] The organic phase, saturated with 1,3-DCB, is in contact with the aqueous phase containing the biocatalyst. This setup facilitates the continuous transfer of 1,3-DCB from the organic reservoir to the aqueous phase, where it can be converted to this compound by the biocatalyst.

Q4: What are the potential advantages of using room-temperature ionic liquids (RTILs) in the biotransformation of 1,3-DCB?

A4: Room-temperature ionic liquids (RTILs), such as 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]), present a promising alternative to traditional organic solvents in multiphase biotransformation processes. [, ] Studies have shown that RTILs can successfully extract erythromycin-A and support the Rhodococcus R312 catalyzed biotransformation of 1,3-DCB in a two-phase system. [] Furthermore, using RTILs has shown enhanced stability of the whole-cell biocatalysts compared to traditional organic solvent systems. []

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